An In-depth Technical Guide to 4-(Methylthio)phenacyl bromide: Chemical Properties and Structure
An In-depth Technical Guide to 4-(Methylthio)phenacyl bromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenacyl bromide, also known as 2-bromo-1-(4-(methylthio)phenyl)ethanone, is a versatile bifunctional organic compound. It belongs to the class of α-bromoketones, which are characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural feature imparts a high degree of reactivity, making it a valuable intermediate in a variety of organic syntheses. Its utility is particularly noted in the construction of complex molecules, including pharmacologically active compounds and materials with novel properties. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity.
Chemical Structure and Properties
The chemical structure of 4-(Methylthio)phenacyl bromide consists of a benzene ring substituted with a methylthio group (-SCH₃) at the para position and a bromoacetyl group (-COCH₂Br).
Structure:
The key physicochemical properties of 4-(Methylthio)phenacyl bromide are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 42445-46-5 | [1][2] |
| Molecular Formula | C₉H₉BrOS | [1][2] |
| Molecular Weight | 245.14 g/mol | [1][2] |
| Appearance | Off-white flakes or crystalline powder | [2] |
| Melting Point | 58 - 66 °C | [2] |
| Boiling Point | 50 - 52 °C (pressure not specified) | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform; slightly soluble in water. | [3] |
Experimental Protocols
Synthesis of 4-(Methylthio)phenacyl bromide
A common and effective method for the synthesis of 4-(Methylthio)phenacyl bromide is through the α-bromination of the corresponding ketone, 4-(methylthio)acetophenone. The following protocol is adapted from established procedures for the synthesis of phenacyl bromides.[4][5][6]
Materials:
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4-(Methylthio)acetophenone
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Bromine (Br₂)
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Glacial Acetic Acid
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Ice bath
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Büchner funnel and flask
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylthio)acetophenone (1 equivalent) in glacial acetic acid.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled ketone solution with continuous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Pour the reaction mixture into a beaker containing ice-cold water.
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The crude 4-(Methylthio)phenacyl bromide will precipitate as a solid.
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Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any remaining acetic acid and hydrobromic acid.
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For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as bromine is a volatile and highly corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show the following signals:
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Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzene ring. The protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the methylthio group.
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Methylene protons (-CH₂Br): A singlet at approximately δ 4.4-4.7 ppm. The electronegative bromine atom and the adjacent carbonyl group will cause a significant downfield shift.
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Methyl protons (-SCH₃): A singlet at approximately δ 2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum is expected to display the following key signals:
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Carbonyl carbon (C=O): A peak in the region of δ 190-200 ppm.
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Aromatic carbons: Several peaks in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfur atom will be shielded compared to the other aromatic carbons.
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Methylene carbon (-CH₂Br): A peak around δ 30-35 ppm.
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Methyl carbon (-SCH₃): A peak around δ 15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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C=O stretch (ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.
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C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.
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C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-S stretch: Weak to medium bands in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 244 and [M+2]⁺ at m/z 246 with approximately equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns for α-bromoketones include the loss of the bromine atom and cleavage of the C-C bond adjacent to the carbonyl group. Expected fragments would include:
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[M-Br]⁺: at m/z 165, corresponding to the loss of the bromine radical.
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[C₈H₇SO]⁺: at m/z 151, resulting from the cleavage of the C-C bond between the carbonyl and the methylene group.
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[C₇H₇S]⁺: at m/z 123, due to the loss of CO from the m/z 151 fragment.
Reactivity and Synthetic Applications
The reactivity of 4-(Methylthio)phenacyl bromide is dominated by the presence of the α-bromo ketone moiety. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the bromine atom. This makes it susceptible to nucleophilic substitution reactions (Sₙ2).
Common reactions involving 4-(Methylthio)phenacyl bromide include:
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Esterification: Reaction with carboxylate salts to form phenacyl esters.
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Alkylation of Amines: Reaction with primary and secondary amines to yield α-amino ketones.
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Synthesis of Heterocycles: It serves as a key building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, such as thiazoles and imidazoles.
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Wittig Reaction: Can be converted to the corresponding phosphonium salt and used in Wittig reactions to form α,β-unsaturated ketones.
Mandatory Visualizations
Caption: Synthesis of 4-(Methylthio)phenacyl bromide.
Caption: General reactivity of 4-(Methylthio)phenacyl bromide.
